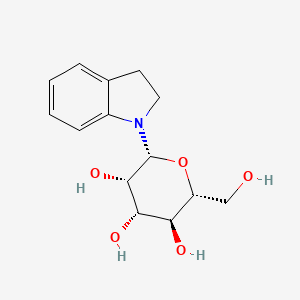
(2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features a unique combination of an indole moiety and a sugar-like oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment to the Oxane Ring: The indole moiety is then attached to a pre-formed oxane ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the indole ring.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 6-position of the oxane ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The indole moiety can be reduced to an indoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups on the oxane ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), Halides
Major Products
Oxidation: Carboxylic acids
Reduction: Indoline derivatives
Substitution: Various substituted oxane derivatives
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S,6R)-2-(1H-indol-3-yl)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a different indole substitution pattern.
(2R,3S,4S,5S,6R)-2-(2,3-dihydrobenzofuran-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a benzofuran moiety instead of an indole.
Uniqueness
The uniqueness of (2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific combination of an indole moiety and an oxane ring. This combination imparts unique chemical and biological properties that are not observed in other similar compounds. The presence of the hydroxymethyl group further enhances its reactivity and potential for functionalization.
Propiedades
Fórmula molecular |
C14H19NO5 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H19NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-4,10-14,16-19H,5-7H2/t10-,11-,12+,13+,14-/m1/s1 |
Clave InChI |
LDRVOIOWMVOAJP-PEBLQZBPSA-N |
SMILES isomérico |
C1CN(C2=CC=CC=C21)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


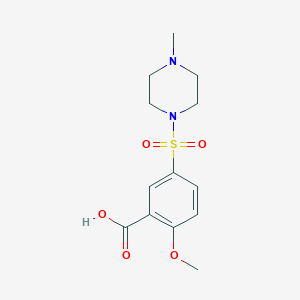
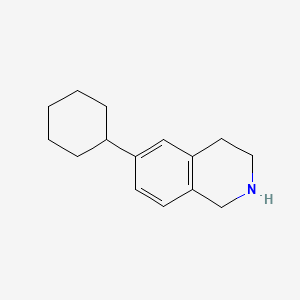
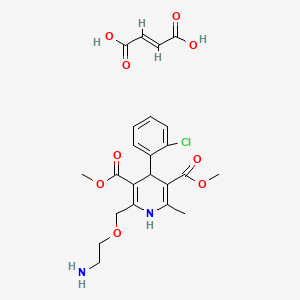
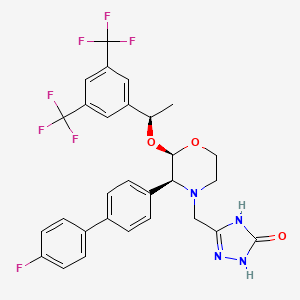
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
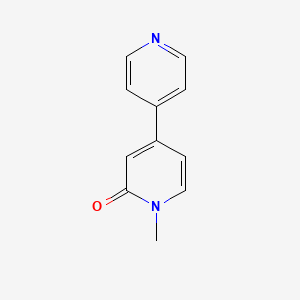
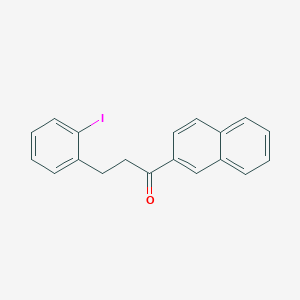
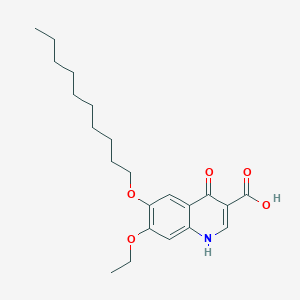
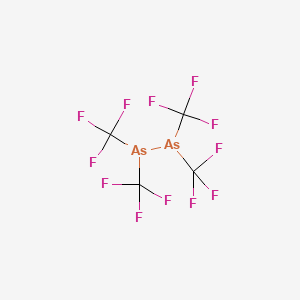
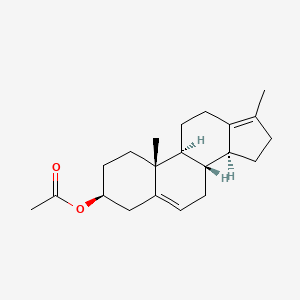

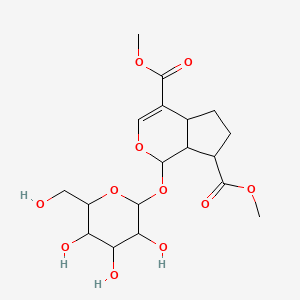
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
